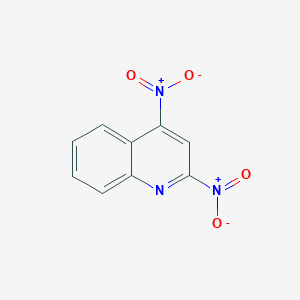
Silver;xenon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver xenon is a unique compound that combines the noble gas xenon with the metal silver. This compound is of particular interest due to the unusual reactivity of xenon, which was long considered inert. The discovery of xenon compounds has opened new avenues in the field of chemistry, leading to the synthesis of various xenon-containing compounds with intriguing properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of silver xenon compounds typically involves the reaction of xenon with silver fluoride under specific conditions. One common method is to react xenon gas with silver fluoride in the presence of a catalyst such as nickel fluoride. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of silver xenon compounds is not widespread due to the rarity and cost of xenon. when produced, the process involves the fractional distillation of liquid air to obtain xenon, followed by its reaction with silver fluoride under controlled conditions. The resulting compound is then purified and isolated for further use.
Análisis De Reacciones Químicas
Types of Reactions
Silver xenon compounds undergo various types of chemical reactions, including:
Oxidation: Xenon can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state xenon compounds.
Substitution: Xenon can participate in substitution reactions where other elements or groups replace xenon in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include fluorine, oxygen, and other halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the stability of the xenon compounds.
Major Products Formed
The major products formed from these reactions include various xenon fluorides, oxides, and other halides. These products are often characterized by their unique chemical and physical properties, which are of interest in both research and industrial applications.
Aplicaciones Científicas De Investigación
Silver xenon compounds have several scientific research applications, including:
Chemistry: Used as reagents in the synthesis of other complex compounds.
Biology: Studied for their potential biological activity and interactions with biomolecules.
Medicine: Investigated for their potential use in medical imaging and as therapeutic agents.
Industry: Utilized in the development of advanced materials and as catalysts in various chemical processes.
Mecanismo De Acción
The mechanism of action of silver xenon compounds involves the interaction of xenon with other elements or molecules. Xenon can form stable bonds with various elements, leading to the formation of compounds with unique properties. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to involve the formation of stable coordination complexes and the modulation of chemical reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Xenon Fluorides: Compounds such as xenon difluoride, xenon tetrafluoride, and xenon hexafluoride.
Xenon Oxides: Compounds such as xenon trioxide and xenon tetroxide.
Xenon Halides: Other halides of xenon, including xenon dichloride and xenon dibromide.
Uniqueness
Silver xenon compounds are unique due to the combination of a noble gas with a metal, leading to properties that are not observed in other xenon compounds. The presence of silver can enhance the reactivity and stability of the xenon compound, making it useful in various applications that require specific chemical properties.
Propiedades
Número CAS |
171569-54-3 |
|---|---|
Fórmula molecular |
AgXe |
Peso molecular |
239.16 g/mol |
Nombre IUPAC |
silver;xenon |
InChI |
InChI=1S/Ag.Xe |
Clave InChI |
LLUHQJSCQAYKBW-UHFFFAOYSA-N |
SMILES canónico |
[Ag].[Xe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


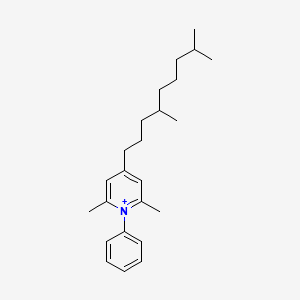
![4-[4-(Ethenyloxy)butoxy]benzoic acid](/img/structure/B14265284.png)
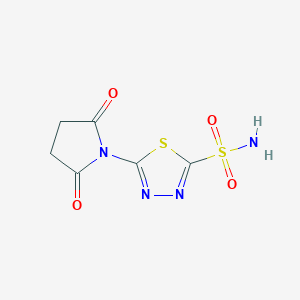

![2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14265302.png)
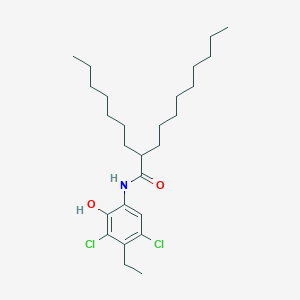

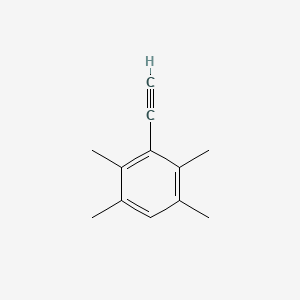

![Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14265323.png)
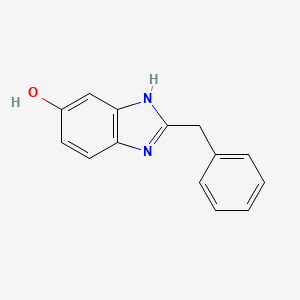

![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL](/img/structure/B14265336.png)
